A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Cobaltinitrite
A Comprehensive Technical Guide to the Synthesis and Characterization of Potassium Cobaltinitrite
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and characterization of potassium cobaltinitrite (K₃[Co(NO₂)₆]), a compound of significant interest in analytical chemistry and materials science. This document outlines established synthesis protocols, presents key characterization data in a comparative format, and illustrates experimental workflows and conceptual relationships through detailed diagrams.
Synthesis of Potassium Cobaltinitrite
The synthesis of potassium cobaltinitrite, also known as Fischer's salt, can be achieved through several methods, primarily involving the reaction of a cobalt(II) salt with an excess of potassium nitrite in a weakly acidic medium. The Co(II) is oxidized to Co(III) by the nitrite ions in the acidic solution, leading to the precipitation of the bright yellow potassium cobaltinitrite. The choice of synthesis method can significantly influence the product's purity, yield, and particle size.[1][2][3]
Three prominent methods for the synthesis of potassium cobaltinitrite are detailed below: an exchange reaction, a direct precipitation method, and a mixed procedure.[2][4]
Experimental Protocols
Procedure 1: Exchange Reaction
This method involves the reaction of pre-synthesized sodium cobaltinitrite with a potassium salt.
-
Dissolve sodium cobaltinitrite (Na₃[Co(NO₂)₆]) in water at a temperature of 55 ± 5°C.
-
Prepare a 27 wt% aqueous solution of potassium nitrite (KNO₂).
-
Combine the two solutions with a molar ratio of Na₃[Co(NO₂)₆ : KNO₂ = 1 : 3.
-
Stir the reaction mixture at a rate of 400 ± 50 rpm, leading to the precipitation of yellow crystals.[2]
-
Allow the precipitate to settle for 15–16 hours.[2]
-
Wash the crystals with distilled water multiple times (four to eight times) until the pH of the wash water is approximately 4.5.[2]
-
Filter the solid product and dry it in an oven at 90 ± 5°C for 32 hours.[2][3]
Procedure 2: Direct Precipitation
This approach involves the direct reaction of a cobalt salt with potassium nitrite in an acidic medium.
-
Prepare the following aqueous solutions: 25 wt% cobalt(II) nitrate (Co(NO₃)₂), 22 wt% potassium nitrate (KNO₃), and 40 wt% sodium nitrite (NaNO₂).
-
Combine the solutions with the following stoichiometric ratios: Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1 : 4 : 9 : 4.
-
Maintain the reaction temperature at 70 ± 5°C.
-
Stir the mixture at 500 ± 50 rpm for 30 minutes. The solution will initially be brown.
-
Acidify the reaction mixture with 50 wt% acetic acid (CH₃COOH). The solution will turn violet and then orange, with the evolution of nitrogen oxides.[4]
-
Allow the resulting slurry to settle.
-
Wash the precipitate with distilled water and dry under the same conditions as Procedure 1.[2]
The overall chemical reaction for this method is: 2CH₃COOH + Co(NO₃)₂ + 7KNO₂ → K₃[Co(NO₂)₆]↓ + 2KNO₃ + 2CH₃COOK + NO↑ + H₂O[1][2][3]
Procedure 3: Mixed Procedure
This method combines aspects of the previous two procedures.
-
Prepare the following aqueous solutions: 25 wt% cobalt(II) nitrate, 22 wt% potassium nitrate, and 40 wt% sodium nitrite.
-
Combine the solutions based on the stoichiometric ratios: Co(NO₃)₂ : KNO₃ : NaNO₂ : CH₃COOH = 1 : 4 : 9 : 4.[4]
-
Maintain the reaction temperature at 60 ± 5°C.[4]
-
Stir the reaction mixture for 30–40 minutes at a rate of 500 ± 50 rpm.[2][4]
-
Acidify the mixture with 50 wt% acetic acid. The color will change from brownish-red to yellow, indicating a rapid reaction.[4]
-
Wash and dry the product as described in the previous procedures.[2]
Synthesis Workflow Diagram
Caption: Comparative workflow of three synthesis procedures for potassium cobaltinitrite.
Characterization of Potassium Cobaltinitrite
A comprehensive characterization of the synthesized potassium cobaltinitrite is crucial to ascertain its purity, structure, morphology, and thermal stability. The following sections detail the key analytical techniques employed for this purpose.
Physicochemical Properties
| Property | Description | Reference |
| IUPAC Name | Tripotassium cobalt(III) hexanitrite | [1][5] |
| Molecular Formula | K₃[Co(NO₂)₆] | [2][6] |
| Appearance | Yellow crystalline solid | [2][6] |
| Solubility | Poorly soluble in water, ethanol, diethyl ether, and acetic acid.[2] At 17°C, 1 gram dissolves in 1120 grams of water.[2][4] | [2][4] |
| Crystal System | Cubic | [1][2] |
Comparative Data from Different Synthesis Methods
The synthesis route has a notable impact on the final product's characteristics.
| Parameter | Procedure 1 (Exchange) | Procedure 2 (Direct) | Procedure 3 (Mixed) |
| Yield | 90%[2][3] | 97%[2][4] | 83%[2] |
| Particle Size Range | 0.5 - 3 µm[4] | 2 - 7 µm[4] | 4 - 13 µm[4] |
| Mean Particle Size | 1.2 µm[4] | 4.0 µm[4] | 10 µm[4] |
| Cobalt Content | - | 12.91%[4] | - |
| Nitrogen Content | - | 16.55%[4] | - |
| Water Content | - | 1.97%[4] | - |
| Sodium Contamination | - | 0.08%[4] | - |
Characterization Techniques and Logical Flow
Caption: Relationship between characterization techniques and the properties they elucidate.
Detailed Methodologies for Characterization
X-ray Diffraction (XRD)
-
Objective: To confirm the crystalline phase and determine the crystal structure of the synthesized potassium cobaltinitrite.
-
Instrumentation: A standard powder X-ray diffractometer.
-
Procedure:
-
A finely ground powder sample of the synthesized material is mounted on a sample holder.
-
The sample is irradiated with monochromatic X-rays (commonly CuKα radiation).
-
The diffraction pattern is recorded over a 2θ range, for instance, from 5° to 55°.
-
The resulting diffraction pattern is compared with standard diffraction data (e.g., from the PDF2 database) to confirm the cubic crystal structure of K₃[Co(NO₂)₆].[2]
-
Scanning Electron Microscopy (SEM)
-
Objective: To visualize the morphology, particle size, and size distribution of the potassium cobaltinitrite crystals.
-
Instrumentation: A scanning electron microscope.
-
Procedure:
-
A small amount of the powder sample is mounted on an SEM stub using conductive adhesive tape.
-
The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
-
The sample is introduced into the SEM chamber and imaged at various magnifications.
-
Particle size analysis can be performed on the obtained images to determine the size range and mean particle size.[2][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the compound, particularly the nitrite ligands, and to confirm the coordination environment of the cobalt ion.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
-
Alternatively, the spectrum can be obtained using an attenuated total reflectance (ATR) accessory.
-
The infrared spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
The characteristic vibrational frequencies of the nitrite (NO₂) groups and the Co-N bonds are analyzed.
-
Thermal Analysis (TGA/DSC)
-
Objective: To evaluate the thermal stability of potassium cobaltinitrite and to determine the temperatures of dehydration and decomposition.
-
Instrumentation: A thermogravimetric analyzer (TGA) or a simultaneous thermal analyzer (STA) that combines TGA and differential scanning calorimetry (DSC).
-
Procedure:
-
A small, accurately weighed sample (e.g., 100-140 mg) is placed in a crucible (e.g., quartz).[2]
-
The sample is heated in a controlled atmosphere (e.g., air) at a constant heating rate (e.g., 5 K/min).[2]
-
The change in mass (TGA) and the heat flow (DSC) are recorded as a function of temperature.
-
The resulting curves are analyzed to identify mass loss steps corresponding to water release (typically between 25-120°C) and decomposition (starting around 180-185°C).[4] All synthesized samples are noted to be hygroscopic.[2][3]
-
Elemental Analysis
-
Objective: To determine the elemental composition (e.g., Co, N, K, and Na) of the synthesized product to assess its purity.
-
Instrumentation: Varies depending on the element (e.g., CHNS analyzer for nitrogen, ICP spectrometer for metals).
-
Procedures:
-
Nitrogen: Quantified using a CHNS analyzer.[2]
-
Sodium and Potassium: Determined by Inductively Coupled Plasma (ICP) analysis.[2]
-
Cobalt: Determined by chelatometric titration. The sample is dissolved in dilute nitric acid, the pH is adjusted to 6, and the solution is titrated in the presence of an indicator like xylenol orange.[2]
-
This guide provides a foundational understanding of the synthesis and characterization of potassium cobaltinitrite, offering detailed protocols and comparative data to aid researchers in their scientific endeavors. researchers in their scientific endeavors.
References
- 1. Potassium Cobaltinitrite | K3[Co(NO2)6] | For Research Use [benchchem.com]
- 2. ic.unicamp.br [ic.unicamp.br]
- 3. researchgate.net [researchgate.net]
- 4. Buy POTASSIUM COBALTINITRITE | 13782-01-9 [smolecule.com]
- 5. Potassium cobaltinitrite | CoH2K3N6O13 | CID 25022080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potassium hexanitritocobaltate(III) - Wikipedia [en.wikipedia.org]
